![molecular formula C9H10F3N3O3 B2371393 methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate CAS No. 320415-85-8](/img/structure/B2371393.png)
methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate
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Overview
Description
Scientific Research Applications
- The trifluoromethyl-substituted pyrazole moiety in this compound may contribute to its anticancer activity. Researchers have investigated its effects on cancer cells, aiming to develop novel therapies. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
- The compound’s structure suggests it could interact with enzymes involved in epigenetic regulation. For instance, histone lysine methyltransferase EZH2 plays a role in cancer aggressiveness. Researchers have explored hexahydroisoquinolin derivatives as EZH2 inhibitors, and similar investigations could extend to this compound .
- The pyrazole ring system, combined with the trifluoromethyl group, might confer antimicrobial activity. Evaluating its effects against microbial strains (e.g., Aspergillus niger and Candida albicans) could reveal its potential as an antimicrobial agent .
- Derivatives of 3-methyl-2-phenyl-1-substituted indole have been synthesized and tested for anti-inflammatory and analgesic activities. Investigating whether this compound exhibits similar effects could provide valuable insights .
- Given the importance of indole derivatives, exploring novel synthetic methods for constructing this moiety is crucial. Researchers may investigate efficient routes to prepare this compound and related analogs .
- The compound’s synthesis involves decarboxylation reactions, leading to the formation of a 3,3-disubstituted isoindolinone. Understanding the reaction conditions and optimizing yields can contribute to synthetic methodologies .
Anticancer Potential
Histone Lysine Methyltransferase Inhibition
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Heterocyclic Synthesis Methodology
Decarboxylation Reactions and Isoindolinone Synthesis
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common motif in many biologically active molecules. Pyrazole derivatives have been known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, binding to the active site of the enzyme and preventing it from catalyzing its reaction .
Biochemical pathways
Again, this would depend on the specific target. If the target is part of a biochemical pathway, the compound’s action could result in the upregulation or downregulation of that pathway .
Pharmacokinetics
The compound contains a trifluoromethyl group, which is often used in drug design to improve pharmacokinetic properties. Trifluoromethyl groups can enhance lipophilicity, metabolic stability, and bioavailability .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could result in decreased production of a certain metabolite .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as this could influence its ionization state .
properties
IUPAC Name |
methyl 2-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O3/c1-15-8(17)5(3-13-4-6(16)18-2)7(14-15)9(10,11)12/h3,14H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCIDGQIUZACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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